2-Pentene, 4-chloro-

Description

Contextualization of Halogenated Alkenes in Modern Organic Chemistry

Halogenated alkenes are organic compounds that contain at least one halogen atom bonded to a carbon-carbon double bond. These compounds are of significant interest in modern organic chemistry due to the unique reactivity conferred by the presence of both a double bond and a halogen. The halogen atom, being electronegative, influences the electron density of the double bond, making these molecules susceptible to a variety of chemical transformations. chemistrysteps.com

The addition of halogens like chlorine and bromine across the double bond of an alkene is a fundamental reaction, leading to the formation of vicinal dihalides. chemistrysteps.comorganicchemistrytutor.com This process, known as halogenation, is stereospecific, typically resulting in an anti-addition of the halogen atoms. organicchemistrytutor.commasterorganicchemistry.com The reaction proceeds through a cyclic halonium ion intermediate, which is then attacked by a halide ion. organicchemistrytutor.com The versatility of halogenated alkenes extends to their use in a wide array of synthetic applications, serving as precursors for the synthesis of more complex molecules through nucleophilic substitution and elimination reactions.

Significance of 2-Pentene (B8815676), 4-chloro- in Synthetic and Mechanistic Studies

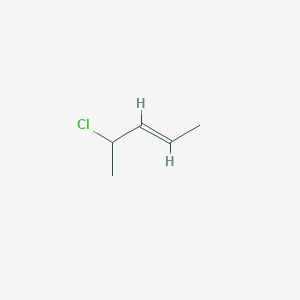

2-Pentene, 4-chloro-, with the chemical formula C5H9Cl, is a halogenated alkene that has garnered attention in various research domains. wikipedia.org Its structure, featuring a five-carbon chain with a double bond between the second and third carbons and a chlorine atom at the fourth position, makes it a valuable substrate for investigating reaction mechanisms and a useful intermediate in organic synthesis. wikipedia.org

The compound can be synthesized from 3-penten-2-ol (B74221) or with a high yield from 1,3-pentadiene (B166810). wikipedia.org It has been utilized in the preparation of quaternary ammonium (B1175870) salts and serves as a precursor for creating allyl stannanes and allyl silanes through reactions with stannyl (B1234572) lithium or by silylation of its Grignard reagent. wikipedia.org Furthermore, 2-Pentene, 4-chloro- is employed as an intermediate in the synthesis of various chemicals, including pharmaceuticals and agrochemicals. lookchem.com Studies have also explored its use in the production of compounds with bactericidal and corrosion-inhibiting properties. aip.org

Overview of Current Research Directions and Gaps for 2-Pentene, 4-chloro-

Current research involving 2-Pentene, 4-chloro- is focused on optimizing its production and exploring its utility in various synthetic pathways. For instance, studies have aimed to determine the optimal conditions for the hydrochlorination of piperylene with concentrated hydrochloric acid to produce 4-chloro-2-pentene efficiently. aip.orgaip.org The goal is to achieve high conversion rates of piperylene while minimizing waste. aip.org

Despite the existing research, there remain gaps in the comprehensive understanding of the compound's reactivity profile under diverse conditions. Further mechanistic studies could provide deeper insights into its reaction kinetics and thermodynamics. Additionally, exploring its potential in novel synthetic applications, particularly in the development of new materials and pharmaceuticals, represents a promising avenue for future research.

Interactive Data Tables

Physical and Chemical Properties of 2-Pentene, 4-chloro-

| Property | Value | Source |

| Molecular Formula | C5H9Cl | wikipedia.orglookchem.com |

| Molar Mass | 104.58 g/mol | wikipedia.orgnih.gov |

| Density | 0.8988 g/cm³ at 20 °C | wikipedia.org |

| Boiling Point | 97 °C (370 K) | wikipedia.org |

| Refractive Index (nD) | 1.4322 | wikipedia.org |

| LogP (Octanol/Water Partition Coefficient) | 2.1 | lookchem.com |

| Hydrogen Bond Donor Count | 0 | lookchem.com |

| Hydrogen Bond Acceptor Count | 0 | lookchem.com |

| Rotatable Bond Count | 1 | lookchem.com |

| Exact Mass | 104.0392780 Da | lookchem.comnih.gov |

| Complexity | 47.9 | lookchem.com |

This table summarizes key physical and chemical properties of 2-Pentene, 4-chloro-, providing a quick reference for its fundamental characteristics.

Spectral Data of 2-Pentene, 4-chloro-

| Spectral Data Type | Remarks | Source |

| ¹³C NMR | Data available from Bruker WH-90 instrument. | nih.gov |

| GC-MS | NIST Mass Spectrometry Data Center provides data. | nih.gov |

| IR Spectra | Vapor phase IR spectra are available. | nih.gov |

This table outlines the types of spectral data that have been collected for 2-Pentene, 4-chloro-, which are crucial for its identification and structural elucidation.

Structure

3D Structure

Properties

CAS No. |

18610-33-8 |

|---|---|

Molecular Formula |

C5H9Cl |

Molecular Weight |

104.58 g/mol |

IUPAC Name |

(E)-4-chloropent-2-ene |

InChI |

InChI=1S/C5H9Cl/c1-3-4-5(2)6/h3-5H,1-2H3/b4-3+ |

InChI Key |

FKKCIOTUMHPTSB-ONEGZZNKSA-N |

SMILES |

CC=CC(C)Cl |

Isomeric SMILES |

C/C=C/C(C)Cl |

Canonical SMILES |

CC=CC(C)Cl |

Synonyms |

TRANS-4-CHLORO-2-PENTENE |

Origin of Product |

United States |

Synthetic Methodologies for 2 Pentene, 4 Chloro

Direct Synthetic Routes

Direct synthetic strategies provide efficient pathways to 2-Pentene (B8815676), 4-chloro- from readily available starting materials. These routes are often characterized by high atom economy and procedural simplicity.

Hydrochlorination Reactions

The addition of hydrogen chloride to a conjugated diene is a primary industrial method for producing 2-Pentene, 4-chloro-. Piperylene (1,3-pentadiene) serves as a key precursor in this reaction.

The hydrochlorination of piperylene, a byproduct from isoprene (B109036) production, with concentrated hydrochloric acid is a well-studied and effective method for synthesizing 4-chloro-2-pentene. aip.orgaip.org Piperylene's conjugated diene structure allows for the addition of HCl to form various regioisomers, with 4-chloro-2-pentene being a major product under optimized conditions. aip.org The reaction involves the electrophilic addition of a proton to the diene, followed by the nucleophilic attack of the chloride ion. The process can be fine-tuned to achieve high yields, with reports indicating up to 97% yield in some cases. wikipedia.org

Research has focused on defining the optimal process parameters to maximize the conversion of piperylene and the selectivity for 4-chloro-2-pentene while minimizing waste. aip.org Studies using 36.5% mass fraction hydrochloric acid have identified key variables that influence the reaction's efficiency. aip.org The molar ratio of piperylene to hydrogen chloride and the reaction time are critical factors. aip.org Optimal conditions have been established that allow for the nearly complete conversion of piperylene. aip.org The resulting product mixture typically contains a high concentration of 4-chloro-2-pentene, which can be purified by distillation. aip.org

Interactive Data Table: Optimized Hydrochlorination of Piperylene

| Parameter | Optimal Value | Outcome | Source |

|---|---|---|---|

| Molar Ratio (C₅H₈:HCl) | 1:1.15 | Maximizes conversion | aip.org |

| Reaction Time | 15 minutes | Achieves near-complete piperylene conversion | aip.org |

| Product Purity | >99% | After distillation of 98-100°C fraction | aip.org |

Transformation from Corresponding Alcohols

An alternative direct route to 4-chloro-2-pentene involves the chemical transformation of its corresponding alcohol, 3-penten-2-ol (B74221). wikipedia.org This method is a standard procedure in organic synthesis for converting secondary alcohols into alkyl chlorides. The reaction typically involves treating the alcohol with a chlorinating agent. Reagents such as thionyl chloride (SOCl₂) or concentrated hydrochloric acid in the presence of a catalyst like zinc chloride are commonly used for this purpose. Another reported method involves the use of acetyl chloride to achieve this transformation. lookchem.com These reactions generally proceed via a nucleophilic substitution mechanism, where the hydroxyl group is converted into a better leaving group, which is then displaced by a chloride ion.

Related Synthetic Approaches and Precursor Derivatization

Beyond direct synthesis, 2-Pentene, 4-chloro- can be conceptualized as a product of derivatizing halogenated alkane precursors. These pathways often involve elimination reactions.

Dehydrohalogenation Pathways from Halogenated Pentane (B18724) Derivatives

Dehydrohalogenation, the removal of a hydrogen halide from a molecule, is a fundamental method for synthesizing alkenes. nptel.ac.in In the context of chloropentenes, this approach involves treating a dihalogenated pentane with a strong base. For instance, the dehydrohalogenation of 1,4-dichloropentane (B1360421) using a strong base like potassium hydroxide (B78521) in ethanol (B145695) is a known method for producing a chloropentene. This specific reaction, favoring β-hydrogen elimination, primarily yields the isomeric 4-chloro-1-pentene. Similarly, the dehydrohalogenation of 1,2-dichloropentane (B160153) is used to synthesize 1-chloro-2-pentene. While these specific examples lead to isomers, the underlying principle of dehydrohalogenating a suitable dichloropentane (B13834815) precursor, such as 2,4-dichloropentane, represents a viable, though less direct, synthetic strategy for obtaining 2-Pentene, 4-chloro-. The regioselectivity of the elimination would be a critical factor to control in such a synthesis.

Allylic Chlorination Strategies (General Principles in Related Systems)

The synthesis of 4-chloro-2-pentene via allylic chlorination involves the substitution of a hydrogen atom on the carbon adjacent to the double bond (the allylic position) of a precursor molecule like 2-pentene. This method is favored under specific conditions that promote a radical mechanism over competing reactions like electrophilic addition. jove.compressbooks.pub The principles of allylic chlorination are broadly applicable to various alkene systems and rely on the generation of a resonance-stabilized allylic radical intermediate. slideshare.netjove.com

The fundamental mechanism for allylic chlorination is a radical chain reaction, which proceeds through three key stages: initiation, propagation, and termination. jove.comucalgary.ca

Initiation: The reaction begins with the homolytic cleavage of a chlorine molecule (Cl₂) or another chlorine source to form two highly reactive chlorine radicals (Cl•). This step typically requires an input of energy, such as heat or ultraviolet (UV) light. ucalgary.cayoutube.com

Propagation: This stage consists of two repeating steps. First, a chlorine radical abstracts an allylic hydrogen from the alkene, forming a resonance-stabilized allylic radical and hydrogen chloride (HCl). jove.comjove.com For an alkene such as 2-pentene, this would result in a pentenyl radical. This step is favored because the bond dissociation energy of an allylic C-H bond is lower than that of a vinylic or alkyl C-H bond. jove.com In the second step, the newly formed allylic radical reacts with a molecule of Cl₂ to yield the allylic chloride product (e.g., 4-chloro-2-pentene) and a new chlorine radical, which continues the chain reaction. jove.comjove.com

Termination: The chain reaction concludes when radicals combine with each other to form stable, non-radical products. jove.comucalgary.ca This can involve the coupling of two chlorine radicals, two allylic radicals, or a chlorine and an allylic radical.

To achieve selective allylic chlorination and avoid undesired side reactions, particularly the electrophilic addition of chlorine across the double bond, the concentration of molecular chlorine must be kept low. pressbooks.publibretexts.org Several reagents and conditions have been developed to facilitate this.

High-temperature chlorination is one such method. For instance, reacting propene with chlorine gas at high temperatures (e.g., 400 °C) favors the formation of 3-chloropropene through an allylic substitution pathway. jove.comjove.com At elevated temperatures, the radical substitution reaction is kinetically favored over the addition reaction.

Alternative reagents are often employed to maintain a low concentration of the halogen. While N-bromosuccinimide (NBS) is a common reagent for allylic bromination, its chlorine counterpart, N-chlorosuccinimide (NCS), can be used for allylic chlorination under similar principles. slideshare.netscielo.br Other specialized reagent systems have also been developed to improve yields and regioselectivity.

Table 1: Reagents and Conditions for Allylic Chlorination in Related Systems

| Reagent System | Substrate Type | Conditions | Key Observation | Reference |

|---|---|---|---|---|

| Cl₂ | Propene | Gas phase, 400 °C | Favors allylic substitution over addition. | jove.comjove.com |

| tert-Butyl hypochlorite (B82951) | (E)-4,4-dimethyl-2-pentene | Not specified | Produces a mixture of two isomeric allylic chlorides. | chegg.com |

| DMSO/Chlorotrimethylsilane (TMSCl) | Electron-rich alkenes (Polyprenoids) | DCM, -40 °C to room temp | Provides regioselective ene-type allylic chlorination. | researchgate.net |

| InCl₃/NaClO | Terminal olefins (e.g., Carvone) | Dichloromethane/water (two-phase system) | Effective chlorination of terminal olefins with good yields. | scielo.br |

Research into related systems provides insight into the potential product distributions for the chlorination of 2-pentene. For example, the reaction of (E)-4,4-dimethyl-2-pentene with tert-butyl hypochlorite yields two different allylic chloride products. chegg.com This occurs because the intermediate allylic radical can be attacked by the chlorine radical at different positions, a common feature in reactions involving resonance-stabilized intermediates.

Table 2: Product Distribution in the Allylic Chlorination of a Related Alkene

| Reactant | Reagent | Products | Product Ratio | Reference |

|---|---|---|---|---|

| (E)-4,4-dimethyl-2-pentene | tert-Butyl hypochlorite | Two C₇H₁₃Cl isomers | 93:7 | chegg.com |

A specific, high-yield synthesis of 4-chloro-2-pentene involves the reaction of 1,3-pentadiene (B166810) with a chlorine source, achieving a reported yield of 97%. wikipedia.org Another documented method is the synthesis from its corresponding alcohol, 3-penten-2-ol. wikipedia.org These specific preparations highlight that while general principles of allylic chlorination are applicable, direct addition-elimination or substitution pathways from functionalized precursors are also effective routes.

Reaction Pathways and Mechanistic Investigations of 2 Pentene, 4 Chloro

Electrophilic Addition Reactions

Electrophilic addition reactions involve the initial attack of an electrophile on the electron-rich π-bond of the alkene. wikipedia.org The presence of the chlorine atom on the allylic carbon introduces electronic effects that modulate the reactivity of the double bond and influence the outcome of the reaction.

The chlorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I effect). This effect reduces the electron density of the C2=C3 double bond in 4-chloro-2-pentene. Compared to an unsubstituted alkene like 2-pentene (B8815676), the double bond in 4-chloro-2-pentene is less nucleophilic and therefore less reactive towards electrophiles. The attraction between the electron-rich pi bond and an incoming electrophile is weakened, which can lead to slower reaction rates for electrophilic additions. libretexts.org

The regioselectivity of electrophilic additions, such as the addition of hydrogen halides (HX), is typically governed by Markovnikov's rule, which states that the proton adds to the carbon atom of the double bond that bears the greater number of hydrogen atoms, leading to the formation of the more stable carbocation intermediate. lumenlearning.comlibretexts.org

In the case of 4-chloro-2-pentene, the addition of an electrophile like H⁺ can occur at either C2 or C3:

Path A: Protonation at C2 results in a carbocation at C3. This carbocation is secondary and is destabilized by the adjacent electron-withdrawing chlorine atom.

Path B: Protonation at C3 results in a carbocation at C2. This carbocation is also secondary but is further removed from the inductive effect of the chlorine atom, making it the more stable of the two possibilities.

Consequently, the reaction proceeds preferentially through Path B, with the nucleophile (X⁻) then attacking the carbocation at C2. This regioselectivity is a direct consequence of the carbocation stability influenced by the chlorine substituent. libretexts.org

The stereochemistry of the addition depends on the specific electrophile. For instance, the addition of halogens (X₂) typically proceeds through a cyclic halonium ion intermediate, resulting in anti-addition of the two halogen atoms across the double bond. youtube.compressbooks.pub Additions of HX, proceeding through a planar carbocation intermediate, can result in a mixture of syn- and anti-addition products, as the nucleophile can attack from either face of the carbocation. libretexts.org

| Electrophilic Reagent | Predicted Major Product(s) | Key Intermediate | Stereochemistry |

| HCl | 3,4-Dichloropentane | Secondary Carbocation at C2 | Mixture of syn and anti |

| Br₂ | 2,3-Dibromo-4-chloropentane | Cyclic Bromonium Ion | Anti-addition |

| H₂O (in acid) | 4-Chloro-2-pentanol | Secondary Carbocation at C2 | Mixture of syn and anti |

The stability of the carbocation intermediate is the determining factor for the reaction pathway. msu.edu As established, the addition of an electrophile to the C2=C3 double bond of 4-chloro-2-pentene preferentially forms a secondary carbocation at the C2 position to minimize the destabilizing inductive effect of the nearby chlorine atom.

While carbocation intermediates are known to undergo rearrangements to form more stable structures, significant rearrangements (like hydride or alkyl shifts) are not typically expected in this specific electrophilic addition. sinica.edu.tw The initially formed secondary carbocation at C2 does not have an adjacent carbon atom from which a shift would produce a more stable tertiary or resonance-stabilized carbocation. Therefore, the reaction generally proceeds with the nucleophile attacking the initially formed carbocation without rearrangement.

Nucleophilic Substitution Reactions

As an allylic halide, 4-chloro-2-pentene is highly susceptible to nucleophilic substitution reactions. The allylic system allows for two primary mechanistic pathways: a bimolecular (Sₙ2) process and a unimolecular (Sₙ1) process, both of which can be accompanied by an allylic shift. lscollege.ac.in

The Sₙ2 mechanism is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. libretexts.orgbyjus.com For 4-chloro-2-pentene, this attack occurs at C4.

Sₙ2 Pathway: A strong nucleophile directly attacks the C4 carbon, displacing the chloride ion in a backside attack. This leads to an inversion of configuration at the C4 stereocenter. masterorganicchemistry.com This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents. youtube.com

Sₙ2' Pathway: A competing bimolecular mechanism, known as the Sₙ2' reaction, can also occur. In this pathway, the nucleophile attacks the C2 end of the double bond. In a concerted fashion, the π-bond shifts, and the chloride ion is ejected from the C4 position. lscollege.ac.inyoutube.com This process results in an "allylic rearrangement," where the product has the nucleophile attached at C2 and the double bond shifted to between C3 and C4.

The ratio of Sₙ2 to Sₙ2' products is influenced by factors such as steric hindrance at the C4 position and the nature of the nucleophile.

| Nucleophile | Sₙ2 Product | Sₙ2' Product (Allylic Rearrangement) |

| ⁻OH | 2-Penten-4-ol | 3-Penten-2-ol (B74221) |

| ⁻CN | 4-Cyano-2-pentene | 2-Cyano-3-pentene |

| ⁻OR | 4-Alkoxy-2-pentene | 2-Alkoxy-3-pentene |

| ⁻SR | 4-(Alkylthio)-2-pentene | 2-(Alkylthio)-3-pentene |

The Sₙ1 mechanism is a two-step process that proceeds through a carbocation intermediate. byjus.comleah4sci.com This pathway is favored for allylic halides because the departure of the leaving group forms a resonance-stabilized allylic carbocation. masterorganicchemistry.com

In the first, rate-determining step, the chloride ion dissociates from 4-chloro-2-pentene, forming a secondary allylic carbocation. This carbocation is stabilized by resonance, with the positive charge delocalized between C4 and C2. lscollege.ac.in

The second step involves the rapid attack of a nucleophile on this resonance hybrid. Since the positive charge is shared between two carbons, the nucleophile can attack either position, leading to a mixture of products: youtube.com

Sₙ1 Product: Attack at C4 yields the direct substitution product, 4-substituted-2-pentene.

Sₙ1' Product: Attack at C2 yields the rearranged product, 2-substituted-3-pentene.

This reaction pathway is favored in the presence of weak nucleophiles and polar protic solvents, which help stabilize the carbocation intermediate. youtube.com The distribution of products depends on the relative stability of the transition states leading to each product and steric factors influencing the approach of the nucleophile. lscollege.ac.in For example, in the reaction of 1-chloro-3-methyl-2-butene (B146958) with hydroxide (B78521), the product where the OH group is on the more substituted carbon is favored. lscollege.ac.inwikipedia.org

Unimolecular Nucleophilic Substitution (SN1) Mechanisms

Reactions with Nitrogenous Compounds

2-Pentene, 4-chloro- can be utilized as an alkylating agent for aromatic amines, leading to the formation of N-alkenylated products. This reaction is a key step in the synthesis of more complex nitrogen-containing molecules.

The reaction of an aromatic amine, such as aniline (B41778), with trans-4-chloro-2-pentene results in the formation of N-(1-methyl-2-butenyl)aniline. lookchem.com This is a nucleophilic substitution reaction where the nitrogen atom of the amine attacks the carbon atom bearing the chlorine, displacing the chloride ion. The reaction product is an N-alkenylated aromatic amine.

The N-alkenylated product, N-(1-methyl-2-butenyl)aniline, can undergo a subsequent thermal or acid-catalyzed rearrangement known as the amino-Claisen rearrangement. lookchem.comresearchgate.net This pericyclic reaction involves a researchgate.netresearchgate.net-sigmatropic shift of the alkenyl group from the nitrogen atom to the ortho position of the aromatic ring, resulting in the formation of a C-alkenylated aniline. The rearrangement is facilitated by factors that promote the heterolytic dissociation of the N-C bond. lookchem.com The general mechanism of the amino-Claisen rearrangement is a well-established process in organic chemistry.

Stereochemical Investigations of 2 Pentene, 4 Chloro

Geometric Isomerism at the Carbon-Carbon Double Bond (E/Z Configuration)

The presence of a double bond between the second and third carbon atoms in the 4-chloro-2-pentene molecule restricts rotation, leading to the possibility of geometric isomerism. siue.edulibretexts.orgpressbooks.pub These isomers are designated as E (entgegen, German for opposite) and Z (zusammen, German for together), based on the Cahn-Ingold-Prelog priority rules. siue.edulibretexts.orgpressbooks.pubweebly.com

To determine the configuration, the substituents on each carbon of the double bond are assigned priorities based on atomic number. libretexts.org For the C-2 carbon, the methyl group (-CH₃) has a higher priority than the hydrogen atom (-H). For the C-3 carbon, the chloropropyl group [-CH(Cl)CH₃] has a higher priority than the hydrogen atom.

Z-isomer: In the Z-isomer, the higher-priority groups (the methyl group on C-2 and the chloropropyl group on C-3) are on the same side of the double bond. siue.edubrainly.com

E-isomer: In the E-isomer, these higher-priority groups are on opposite sides of the double bond. siue.edu

The IUPAC name for the E isomer is (2E)-4-chloro-2-pentene. Trans isomers are generally more stable than their cis counterparts. siue.edu

Chiral Center Configuration and Absolute Stereochemistry (R/S Nomenclature)

The fourth carbon atom in the 4-chloro-2-pentene molecule is a chiral center, as it is bonded to four different groups: a hydrogen atom, a chlorine atom, a methyl group, and a propenyl group. askfilo.comegyankosh.ac.in This chirality gives rise to two enantiomers, which are non-superimposable mirror images of each other. egyankosh.ac.in The absolute configuration of this chiral center is designated as either R (rectus, Latin for right) or S (sinister, Latin for left) using the Cahn-Ingold-Prelog priority rules. libretexts.orgfunaab.edu.ng

The priority of the groups attached to the chiral carbon is determined as follows:

-Cl (highest atomic number)

-CH=CHCH₃ (propenyl group)

-CH₃ (methyl group)

-H (lowest atomic number)

To assign the R/S configuration, the molecule is oriented so that the lowest-priority group (-H) points away from the viewer. If the sequence of the remaining groups from highest to lowest priority (1 to 3) is clockwise, the configuration is R. libretexts.org If the sequence is counterclockwise, the configuration is S. libretexts.org

Total Stereoisomers and Their Structural Representation

Since 4-chloro-2-pentene has both a site of geometric isomerism and a chiral center, there are a total of four possible stereoisomers. askfilo.combrainly.com These arise from the combination of the two possible geometric configurations (E and Z) and the two possible chiral configurations (R and S). askfilo.com

The four stereoisomers are:

(2E, 4R)-4-chloro-2-pentene

(2E, 4S)-4-chloro-2-pentene

(2Z, 4R)-4-chloro-2-pentene

(2Z, 4S)-4-chloro-2-pentene

The pairs (2E, 4R) and (2E, 4S) are enantiomers of each other, as are the (2Z, 4R) and (2Z, 4S) pairs. The relationship between any E isomer and any Z isomer is that of diastereomers.

Table 1: Stereoisomers of 4-chloro-2-pentene

| Stereoisomer | Configuration at Double Bond | Configuration at Chiral Center |

| (2E, 4R)-4-chloro-2-pentene | E | R |

| (2E, 4S)-4-chloro-2-pentene | E | S |

| (2Z, 4R)-4-chloro-2-pentene | Z | R |

| (2Z, 4S)-4-chloro-2-pentene | Z | S |

Strategies for Stereoselective Synthesis of Related Halogenated Alkenes

The controlled synthesis of a specific stereoisomer of a halogenated alkene is a significant challenge in organic chemistry. nih.gov Various strategies have been developed to achieve stereoselectivity in these reactions. nih.gov

Halogenation of Alkenes: The addition of halogens (like Cl₂ or Br₂) to alkenes is a common method for preparing vicinal dihalides. masterorganicchemistry.com This reaction is stereoselective, typically proceeding through an anti-addition mechanism, which involves the formation of a cyclic halonium ion intermediate. masterorganicchemistry.com The nucleophilic attack on this intermediate occurs from the backside, resulting in the formation of the trans product. masterorganicchemistry.com

Halohydrin Formation: When halogenation is carried out in the presence of water or an alcohol, a halohydrin or haloether is formed. masterorganicchemistry.com In the case of unsymmetrical alkenes, the reaction follows Markovnikov's rule, with the halogen adding to the less substituted carbon and the hydroxyl or alkoxy group adding to the more substituted carbon. masterorganicchemistry.com

Nucleophilic Substitution: Stereocontrolled introduction of a halogen can also be achieved through nucleophilic substitution reactions (SN2). For example, the S_N2 opening of epoxides with halide ions can be highly stereoselective. nih.gov

Olefination Reactions: The Wittig reaction and its variations can be used to synthesize alkenyl halides with high stereoselectivity. organic-chemistry.org For instance, β-oxido phosphonium (B103445) ylides can react with electrophilic halogen sources to produce predominantly E-bromo- or iodo-substituted alkenes. organic-chemistry.org

Catalytic Methods: Recent advances have focused on the development of catalytic, enantioselective dihalogenation of alkenes. nih.gov These methods often employ chiral catalysts to control the stereochemical outcome of the reaction. nih.gov

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy identifies the different chemical environments of hydrogen atoms in a molecule. In "2-Pentene, 4-chloro-", the ¹H NMR spectrum would be expected to show distinct signals for the protons on the methyl groups, the vinyl protons of the double bond, and the proton on the carbon bearing the chlorine atom. The chemical shifts, splitting patterns (multiplicity), and integration of these signals provide crucial information for structural assignment. For instance, the vinyl protons would likely appear as multiplets in the range of 5-6 ppm, while the methyl protons would be observed further upfield. The coupling between adjacent protons would lead to characteristic splitting patterns, such as doublets and quartets, which reveal the connectivity of the proton network.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) provides information about the carbon skeleton of a molecule. Each unique carbon atom in "2-Pentene, 4-chloro-" gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its proximity to electronegative atoms like chlorine. The alkene carbons are expected to resonate in the downfield region (typically 100-150 ppm), while the aliphatic carbons will appear more upfield. oregonstate.edulibretexts.orgpressbooks.pub The carbon attached to the chlorine atom would experience a downfield shift due to the electronegativity of the halogen.

A ¹³C NMR spectrum for (E)-4-chloro-2-pentene has been reported, with the data obtained on a Bruker WH-90 instrument. nih.govspectrabase.com The specific chemical shifts, however, are not detailed in the provided search results. For a related isomer, 4-chloro-1-pentene, the C-Cl environment is noted to have a chemical shift in the range of δ 35–40 ppm.

Distortionless Enhancement by Polarization Transfer (DEPT) is an NMR technique used in conjunction with ¹³C NMR to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups. This technique would be invaluable in confirming the assignments of the carbon signals in "2-Pentene, 4-chloro-".

Table 1: Predicted ¹³C NMR Chemical Shift Ranges for 2-Pentene (B8815676), 4-chloro-

| Carbon Type | Predicted Chemical Shift (ppm) |

| Alkene (=C-H) | 120-160 oregonstate.edu |

| Alkyl Halide (C-Cl) | 55-80 oregonstate.edu |

| Alkane (CH₃) | 10-50 oregonstate.edu |

| Alkane (CH) | 10-50 oregonstate.edu |

This table is based on typical chemical shift ranges for the respective functional groups and does not represent experimentally measured values for 2-Pentene, 4-chloro-.

Two-dimensional (2D) NMR techniques provide further insight into the molecular structure by showing correlations between different nuclei.

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment would reveal which protons are coupled to each other, confirming the connectivity of the proton network in "2-Pentene, 4-chloro-". For example, it would show a correlation between the vinyl protons and the adjacent methyl and methine protons.

HETCOR (Heteronuclear Correlation) : A ¹H-¹³C HETCOR experiment establishes correlations between directly bonded protons and carbons. This would definitively link the proton signals with their corresponding carbon signals, aiding in the unambiguous assignment of the NMR spectra.

NOESY (Nuclear Overhauser Effect Spectroscopy) : A NOESY experiment identifies protons that are close to each other in space, regardless of whether they are directly bonded. This is particularly useful for determining stereochemistry, such as the E or Z configuration of the double bond in "2-Pentene, 4-chloro-". For example, in the synthesis of the indole (B1671886) alkaloid apparicine, NOESY experiments were used to establish the configuration of an ethylidene substituent. ub.edu

While specific 2D NMR data for "2-Pentene, 4-chloro-" were not found in the search results, these techniques are standard tools for detailed structural elucidation of organic molecules. uncp.eduacs.org

The use of non-deuterated solvents in NMR spectroscopy is an emerging application, particularly for reaction monitoring. magritek.com While traditional NMR requires deuterated solvents to avoid large solvent signals that can obscure the analyte's peaks, modern benchtop NMR spectrometers with fast external locks can acquire high-resolution spectra in protonated solvents. magritek.com This allows for the direct analysis of reaction mixtures in their native solutions, providing real-time information on the progress of a reaction. magritek.compharmtech.com For instance, the synthesis of "2-Pentene, 4-chloro-" could be monitored by taking aliquots from the reaction vessel and directly analyzing them by NMR without the need for solvent exchange. pharmtech.com This would enable the tracking of starting material consumption and product formation, aiding in reaction optimization.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For "2-Pentene, 4-chloro-", the IR spectrum would be expected to show characteristic absorption bands for the C=C double bond and the C-Cl single bond.

The C=C stretching vibration in alkenes typically appears in the region of 1680-1640 cm⁻¹. libretexts.orglibretexts.org The C-Cl stretching vibration is found in the fingerprint region, generally between 850-550 cm⁻¹. libretexts.org The presence of these bands in the IR spectrum would confirm the presence of the alkene and alkyl halide functional groups in the molecule. For a structural analog, 4-chloro-1-pentene, the IR spectrum shows a C=C stretch at 1640 cm⁻¹ and a C-Cl stretch at 700 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies for 2-Pentene, 4-chloro-

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| Alkene (C=C) | Stretch | 1680-1640 libretexts.orglibretexts.org |

| Alkyl Halide (C-Cl) | Stretch | 850-550 libretexts.org |

| Alkene (=C-H) | Stretch | 3100-3000 libretexts.orglibretexts.org |

| Alkane (C-H) | Stretch | 3000-2850 libretexts.org |

This table is based on typical IR absorption frequencies for the respective functional groups and does not represent experimentally measured values for 2-Pentene, 4-chloro-.

Mass Spectrometry for Structural Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure. In the mass spectrum of "2-Pentene, 4-chloro-", the molecular ion peak (M⁺) would correspond to the molecular weight of the compound (104.58 g/mol ). nist.govnih.gov

Electron ionization (EI) mass spectrometry of "2-Pentene, 4-chloro-" would likely lead to fragmentation through various pathways. Common fragmentation patterns for alkyl halides include the loss of the halogen atom or a hydrohalic acid molecule. For "2-Pentene, 4-chloro-", this would result in fragments corresponding to the loss of a chlorine radical (Cl•) or a molecule of hydrogen chloride (HCl). The fragmentation of the pentenyl cation would then lead to a series of smaller fragment ions. The NIST Mass Spectrometry Data Center provides GC-MS data for "2-Pentene, 4-chloro-", indicating a top peak at m/z 69, a second-highest at m/z 41, and a third-highest at m/z 67. nih.gov The fragmentation pattern for alkanes often shows clusters of peaks 14 mass units apart, corresponding to the loss of (CH₂)nCH₃ fragments. libretexts.org

Synergistic Application of Multiple Spectroscopic Techniques for Elucidation

The definitive structural determination of 4-chloro-2-pentene, a halogenated alkene, serves as a prime example of the synergistic power of modern spectroscopic methods. physicsandmathstutor.com While a single technique may offer valuable clues, it is often insufficient to resolve all structural ambiguities. By combining data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, chemists can piece together a complete molecular picture, from the elemental composition to the precise three-dimensional arrangement of atoms. studypug.comyoutube.com

The process begins with Mass Spectrometry to ascertain the molecular weight and formula. studypug.com Subsequently, IR spectroscopy is employed to identify the functional groups present. Finally, ¹H and ¹³C NMR spectroscopy are used to map out the carbon-hydrogen framework and confirm the connectivity of the atoms. youtube.com

Mass Spectrometry (MS)

Mass spectrometry is the initial step in the elucidation process, providing the molecular weight and elemental formula. For 4-chloro-2-pentene, high-resolution mass spectrometry determines the exact mass to be 104.0392780 Da. nih.govnih.gov This corresponds to the molecular formula C₅H₉Cl. nih.govnist.gov

The mass spectrum also exhibits a characteristic isotopic pattern for chlorine-containing compounds. The molecular ion peak (M⁺) appears at m/z 104, while a smaller peak (the M+2 peak) is observed at m/z 106 with roughly one-third the intensity of the M⁺ peak. This 3:1 ratio is indicative of the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. Analysis of the fragmentation patterns further supports the proposed structure, with common fragments resulting from the loss of a chlorine atom (M-35) or a methyl group (M-15).

Table 1: Mass Spectrometry Data for 4-chloro-2-pentene

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₉Cl | nih.govnist.gov |

| Molecular Weight | 104.58 g/mol | nih.govnist.gov |

| Exact Mass | 104.0392780 Da | nih.govnih.gov |

| Key Fragmentation | Loss of Cl, CH₃ |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups within the molecule by detecting the vibrational frequencies of its bonds. psu.edu For 4-chloro-2-pentene, the IR spectrum provides crucial evidence for the presence of an alkene and a halogenated alkane. Key absorption bands include:

C=C Stretch: A peak in the region of 1650-1680 cm⁻¹ indicates the presence of the carbon-carbon double bond of the pentene backbone.

C-H Stretch (alkene): A peak just above 3000 cm⁻¹ is characteristic of the C-H bonds on the double-bonded carbons.

C-Cl Stretch: A strong absorption band in the 600-800 cm⁻¹ range confirms the presence of a carbon-chlorine bond. ajol.info

The absence of strong, broad peaks in the 3200-3600 cm⁻¹ region rules out the presence of hydroxyl (-OH) groups.

Table 2: Key IR Absorption Bands for 4-chloro-2-pentene

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Alkene | C=C Stretch | ~1670 |

| Haloalkane | C-Cl Stretch | 600 - 800 |

| Alkene C-H | C-H Stretch | >3000 |

| Alkane C-H | C-H Stretch | <3000 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the molecular structure, revealing the connectivity and chemical environment of each carbon and hydrogen atom.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum for (E)-4-chloro-2-pentene shows five distinct signals, confirming the presence of five unique carbon atoms in the molecule. The signals for the sp² hybridized carbons of the double bond appear downfield (typically 120-140 ppm), while the sp³ hybridized carbons appear upfield. spectrabase.com The carbon bonded to the electronegative chlorine atom is shifted further downfield compared to a typical alkyl carbon. Data for the (E) isomer has been reported from spectra obtained on a Bruker WH-90 instrument. nih.govspectrabase.com

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their neighboring protons (via splitting patterns), and their relative numbers (via integration). For (E)-4-chloro-2-pentene, one would expect distinct signals for the methyl group at C1, the vinylic protons at C2 and C3, the proton at the chiral center C4, and the methyl group at C5. The coupling between these protons would lead to complex splitting patterns (e.g., doublets, quartets, multiplets) that, when analyzed, map out the entire proton framework of the molecule.

Table 3: Predicted NMR Data for (E)-4-chloro-2-pentene

| Spectroscopy Type | Feature | Expected Observation |

|---|---|---|

| ¹³C NMR | Number of Signals | 5 |

| ¹³C NMR | Chemical Shift Ranges | sp² C: ~120-140 ppm; sp³ C: ~17-60 ppm |

| ¹H NMR | Signal Environments | 5 distinct proton environments |

| ¹H NMR | Splitting | Complex multiplets due to vicinal and allylic coupling |

Integrated Analysis for Structural Confirmation

The true power of this multi-technique approach lies in the integration of all data points.

Establish Molecular Formula: MS establishes the molecular formula as C₅H₉Cl. nih.govnist.gov

Determine Unsaturation: The Index of Hydrogen Deficiency (IHD) for C₅H₉Cl is calculated as 1, indicating the presence of one double bond or one ring. studypug.com

Identify Functional Groups: IR spectroscopy confirms the presence of a C=C double bond and a C-Cl bond, corroborating the IHD calculation and pointing towards an acyclic chloroalkene structure.

Confirm Connectivity: ¹H and ¹³C NMR spectra provide the final, definitive evidence. They confirm the five-carbon chain and the specific placement of the double bond between C2 and C3, and the chlorine atom at the C4 position, as indicated by the chemical shifts and coupling patterns. youtube.comspectrabase.com

This synergistic use of MS, IR, and NMR spectroscopy allows for the unambiguous elucidation of the structure as 4-chloro-2-pentene, a process that is fundamental to modern organic chemistry. physicsandmathstutor.com

Computational and Theoretical Studies of 2 Pentene, 4 Chloro

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of computational studies of 2-pentene (B8815676), 4-chloro-, providing a fundamental understanding of its behavior at the molecular level. These methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, molecular geometry, and reactivity of this halogenated alkene.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. For 2-pentene, 4-chloro-, DFT calculations, likely employing hybrid functionals such as B3LYP with a suitable basis set (e.g., 6-31G* or larger), would be used to determine its optimized molecular geometry and electronic properties. While specific DFT studies on 2-pentene, 4-chloro- are not abundant in the literature, insights can be drawn from studies on analogous compounds. acs.orgnih.govacs.org

The optimization of the molecular geometry would provide precise information on bond lengths, bond angles, and dihedral angles. For the trans and cis isomers of 2-pentene, 4-chloro-, these calculations would reveal the subtle differences in their structures arising from steric and electronic effects. The presence of the chlorine atom, an electron-withdrawing group, influences the electron density distribution across the molecule, particularly around the C-Cl bond and the C=C double bond. This, in turn, affects the molecule's reactivity.

Table 1: Predicted Geometrical Parameters for trans-4-chloro-2-pentene (Analogous Systems)

| Parameter | Predicted Value |

| C=C Bond Length | ~1.34 Å |

| C-Cl Bond Length | ~1.80 Å |

| C-C Single Bond Lengths | ~1.50 - 1.52 Å |

| C=C-C Bond Angle | ~125° |

| C-C-Cl Bond Angle | ~110° |

Note: These values are estimations based on general principles and data from similar chlorinated alkenes and may vary depending on the level of theory and basis set used in the calculation.

The electronic structure analysis from DFT would include the determination of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and distribution of these frontier orbitals are crucial in predicting the molecule's reactivity towards electrophiles and nucleophiles.

Theoretical Prediction of Reaction Pathways and Transition States

Theoretical calculations are invaluable for mapping out the potential energy surfaces of chemical reactions, identifying transition states, and predicting reaction pathways. For 2-pentene, 4-chloro-, a key reaction of interest is solvolysis, which can proceed through different mechanisms such as S_N1, S_N2, E1, or E2.

A study on the solvolysis of the closely related compound, 3-methyl-4-chloro-2-pentene, provides significant insights that can be extrapolated to 2-pentene, 4-chloro-. acs.orgnih.gov In that study, DFT calculations were employed to investigate the transition state of the solvolysis reaction. The calculations revealed a significant development of positive charge at the terminal carbon atoms of the allylic system in the transition state, supporting a dissociative mechanism (S_N1-like). acs.orgnih.gov This is consistent with the formation of a resonance-stabilized allylic carbocation intermediate.

For 2-pentene, 4-chloro-, a similar mechanism is expected. The solvolysis would likely proceed via the formation of a 4-penten-2-yl cation, which is stabilized by resonance. DFT calculations would be able to model the structure of this carbocation and the transition state leading to its formation. The energy barrier for the reaction can be calculated, providing a theoretical prediction of the reaction rate.

Table 2: Calculated Properties of the Transition State for Solvolysis of an Analogous Allylic Chloride

| Property | Description | Finding |

| Charge Distribution | Partial charge development on carbon atoms in the transition state. | Significant positive charge accumulation on the terminal carbons of the allylic system. acs.orgnih.gov |

| Kinetic Isotope Effects | Comparison of reaction rates for isotopically labeled molecules. | An inverse β-deuterium kinetic isotope effect supports the development of positive charge in the transition state. acs.orgnih.gov |

| Reaction Mechanism | The step-wise or concerted nature of the reaction. | The findings are consistent with a dissociative S_N1-type mechanism. nih.gov |

Conformational Analysis and Energetic Landscapes

The most significant conformational flexibility arises from the rotation around the C3-C4 bond. Different staggered and eclipsed conformations will have different energies due to steric hindrance and electronic interactions. For instance, conformations where the bulky methyl and chloro groups are anti to each other are expected to be lower in energy than gauche conformations where they are closer. The energetic landscape would reveal the energy barriers between these conformers, providing information on their interconversion rates. A comprehensive conformational analysis would typically involve scanning the potential energy surface by systematically changing the key dihedral angles and calculating the energy at each point using a suitable level of theory. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system, including its conformational changes and interactions with other molecules. While no specific MD simulation studies have been published for 2-pentene, 4-chloro-, this computational technique holds potential for investigating its properties.

An MD simulation of 2-pentene, 4-chloro- in a solvent, such as water or ethanol (B145695), could provide insights into its solvation structure and dynamics. It could reveal how the solvent molecules arrange around the solute and how this arrangement fluctuates over time. This information is crucial for understanding solvent effects on reactivity, which are known to be significant in solvolysis reactions. For a related compound, 5-chloro-1-pentene, it has been suggested that MD simulations could be used to model its reactivity in cross-coupling reactions.

Integration of Machine Learning and Advanced Algorithms

In recent years, machine learning (ML) has emerged as a powerful tool in chemistry to accelerate the discovery and design of new molecules and materials. By training on large datasets of chemical information, ML models can learn to predict molecular properties with high accuracy and at a fraction of the computational cost of traditional quantum chemical methods.

Machine Learning for Chemical Property Prediction

Machine learning models can be trained to predict a wide range of properties for molecules like 2-pentene, 4-chloro-. These properties can include physicochemical properties such as boiling point, solubility, and partition coefficient, as well as more complex quantum mechanical properties like HOMO-LUMO energies and reaction enthalpies. acs.org

The general workflow for using machine learning in this context involves:

Data Collection: A large dataset of molecules with their known properties is assembled. This data can come from experimental measurements or from high-throughput quantum chemical calculations (e.g., DFT).

Molecular Representation: The molecules are converted into a machine-readable format, often as a molecular graph or a fingerprint.

Model Training: A machine learning algorithm, such as a graph neural network, is trained on the dataset to learn the relationship between the molecular representation and the target property.

Prediction: The trained model can then be used to predict the properties of new, unseen molecules like 2-pentene, 4-chloro-.

While no specific ML models have been reported for 2-pentene, 4-chloro-, this approach could be readily applied to predict its properties, aiding in its characterization and the exploration of its potential applications.

Approaches for Accurate Molecular Structures using Templating Synthons

The precise determination of molecular structures is foundational to understanding and predicting the chemical behavior of compounds like 2-Pentene, 4-chloro-. While experimental techniques provide essential data, computational chemistry offers powerful tools for refining and interpreting this information. For halogenated alkenes, theoretical methods such as Density Functional Theory (DFT) are instrumental in predicting isomer stability, reaction pathways, and thermochemical properties.

One advanced, though less commonly documented for simple alkenes, conceptual approach in structural chemistry involves the use of "templating synthons." A synthon is a conceptual unit within a molecule that relates to a potential synthetic operation. In the context of computational and crystal engineering, templating synthons can be thought of as reliable, non-covalent interaction patterns that guide the assembly of molecules into predictable supramolecular structures. While more frequently applied in solid-state chemistry and crystallography to predict crystal packing, the underlying principles of identifying dominant, structure-directing interactions are relevant to computational modeling of individual molecules.

For a molecule like 2-Pentene, 4-chloro-, computational models must accurately account for the interplay of electronic and steric effects, including the influence of the chlorine atom and the π-system of the double bond. DFT calculations, using hybrid functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), can model the molecule's geometry and energetics with high accuracy. These calculations predict properties such as isomerization energies, which show strong agreement with experimental data for related pentene isomers. The success of these models relies on their ability to correctly parameterize the interactions that govern the molecule's preferred conformation—concepts analogous to the synthons that direct intermolecular assembly.

Computational studies on related systems, such as the Diels-Alder reactions of 4-Chloro-2(H)-pyran-2-one, utilize DFT (B3LYP/6-31G*) to calculate transition states and predict regio- and stereoselectivity, which align with experimental findings. acs.org This demonstrates the power of computational methods to elucidate complex structural and reactivity questions where simple models might fail.

Below is a table comparing computational and experimental data for 2-pentene isomers, highlighting the accuracy of modern theoretical methods.

| Property | Method/Condition | Value (kJ/mol) |

| Isomerization Energy (trans→cis) | DFT-derived (B3LYP) | -4.90 |

| Isomerization Energy (trans→cis) | Experimental (Gas phase) | -4.27 ± 0.63 |

| Standard Enthalpy of Formation | Computational (ΔfH°gas) | -50.33 |

This table presents a comparison of theoretically calculated and experimentally measured energy values for pentene derivatives, demonstrating the predictive power of computational models. Data sourced from computational studies on 2-pentene isomers.

Quantum Computing Applications in Chemical Research

Quantum computing represents a paradigm shift for chemical research, promising simulations of molecular systems with an accuracy and speed unattainable by classical computers. arxiv.org While classical computational methods like DFT are powerful, they rely on approximations, particularly for systems with strong electron correlation. Quantum computers, by harnessing quantum-mechanical principles like superposition and entanglement, can theoretically model these complex electronic structures exactly. introtoquantum.org

Currently, the application of quantum computing in chemistry is in its early stages, focusing on demonstrating "quantum advantage" for specific, challenging problems. arxiv.org Research is centered on small, benchmark molecules like the hydrogen molecule (H₂) or systems with complex electronic structures, such as the chromium dimer (Cr₂), which are notoriously difficult for classical methods to describe accurately. arxiv.orgpennylane.ai The goal is to develop and refine quantum algorithms that can reconstruct properties like potential energy surfaces, which govern chemical reactivity. pennylane.ai

For a molecule such as 2-Pentene, 4-chloro-, there are no documented applications of quantum computing to date. The electronic structure of this halogenated alkene can be adequately described by existing classical methods. However, the advancements in quantum computing are highly relevant for its future study. As quantum hardware and algorithms mature, they could be applied to simulate dynamic processes involving 2-Pentene, 4-chloro- with unprecedented detail. thequantuminsider.com

Potential future applications could include:

Reaction Dynamics: Simulating the precise, time-evolving mechanism of its electrophilic addition or dehydrohalogenation reactions, moving beyond the static picture of transition states. thequantuminsider.com

Spectroscopy: Calculating vibrational and electronic spectra with near-perfect accuracy, aiding in the unambiguous identification of isomers and conformers.

Catalyst Design: Designing novel catalysts for reactions involving 2-Pentene, 4-chloro- by accurately modeling the intricate electronic interactions between the substrate and the catalyst's active site. arxiv.org

The table below illustrates the complexity and resource requirements for quantum computations on molecules currently under investigation, contextualizing why simpler molecules are not yet a primary focus.

| Molecule/System | Computational Challenge | Estimated Quantum Resource Requirement (Conceptual) |

| Hydrogen (H₂) | Basic benchmark for algorithm fidelity. | Low (few qubits) |

| Chromium Dimer (Cr₂) | Strong electron correlation; complex bonding. arxiv.orgpennylane.ai | High |

| Iron-Sulfur Clusters | Biologically important; multiple low-lying electronic states. pennylane.ai | Very High |

| oxo-Mn(salen) | Catalyst with strong multireference character. pennylane.ai | Very High |

This table shows examples of molecules being studied with quantum computing, ordered by increasing complexity. The significant computational resources required explain why the field is currently focused on these challenging systems rather than molecules like 2-Pentene, 4-chloro-, for which classical methods are sufficient. arxiv.orgpennylane.ai

Ultimately, while direct quantum simulation of 2-Pentene, 4-chloro- is a future prospect, the ongoing revolution in quantum computing is expected to eventually provide powerful new tools for understanding the chemistry of all molecules, including halogenated alkenes. cnic.cn

Synthetic Utility and Applications of 2 Pentene, 4 Chloro As a Key Intermediate

Precursor in Organic Synthesis

2-Pentene (B8815676), 4-chloro- is a valuable starting material for the synthesis of various organic compounds due to the reactivity of its carbon-chlorine bond and the presence of a double bond.

Generation of Allyl Stannanes and Allyl Silanes

Allyl stannanes and allyl silanes are important reagents in organic synthesis, known for their role in the stereoselective formation of carbon-carbon bonds. 2-Pentene, 4-chloro- serves as a key precursor for both classes of compounds.

Allyl Stannanes: The reaction of 2-pentene, 4-chloro- with stannyl (B1234572) lithium at low temperatures readily produces the corresponding allyl stannanes. wikipedia.org This transformation is a convenient method for preparing these valuable synthetic intermediates. orgsyn.org Allyl stannanes are particularly useful in Stille coupling reactions for the formation of complex organic molecules. acs.org

Allyl Silanes: Similarly, allyl silanes can be synthesized from 2-pentene, 4-chloro-. The process involves the formation of a Grignard reagent from 2-pentene, 4-chloro-, which is then silylated using an appropriate chlorosilane. wikipedia.orggoogle.com This method provides access to a variety of allyl silanes, which are crucial reagents in organic synthesis. cmu.edugoogle.com

Synthesis of Nitrogen-Containing Heterocyclic Compounds

2-Pentene, 4-chloro- is a useful reagent for the synthesis of nitrogen-containing heterocyclic compounds, which are significant for their biological activity. researchgate.netdntb.gov.ua The reaction of 2-pentene, 4-chloro- with aromatic amines can proceed through different pathways depending on the reaction conditions.

In the presence of a base like triethylamine, the reaction with primary and secondary arylamines leads to N-alkenylation, forming N-(1-methyl-2-butenyl) aniline (B41778) with high yields. researchgate.net These N-alkenylated products are valuable intermediates for further synthetic transformations. butlerov.com

Alternatively, when the reaction is carried out in an excess of the arylamine itself, which acts as the solvent, C-substituted products are formed. researchgate.net This occurs through an initial N-alkenylation followed by a Claisen-type amino rearrangement, catalyzed by the hydrogen chloride generated in the reaction. researchgate.net This rearrangement predominantly yields ortho-substituted arylamines, along with some para-isomers and disubstituted products. researchgate.net

Alkylation of Aromatic Systems

The introduction of alkyl groups onto aromatic rings, known as Friedel-Crafts alkylation, is a fundamental transformation in organic chemistry. libretexts.org 2-Pentene, 4-chloro-, as an alkyl halide, can be used to alkylate aromatic compounds. libretexts.orgacs.org This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), which facilitates the formation of a carbocation electrophile. libretexts.org

However, the Friedel-Crafts alkylation with reagents like 2-pentene, 4-chloro- can be subject to limitations such as polyalkylation and skeletal rearrangements of the carbocation intermediate. libretexts.org For instance, alkylation of benzene (B151609) with branched chloropentanes can lead to a mixture of products. acs.org

Applications in Polymer Science and Materials Chemistry

The reactivity of 2-pentene, 4-chloro- makes it a candidate for applications in polymer science and materials chemistry. Its bifunctional nature, possessing both a reactive chloroalkane and an alkene group, allows for its use as a monomer or a building block in the synthesis of polymers. For instance, it can be utilized in the production of agrochemicals and polymers. The chlorine atom can be a site for nucleophilic substitution or elimination reactions, while the double bond can participate in polymerization reactions.

Role in the Synthesis of Complex Organic Molecules (e.g., Natural Products, Pharmaceuticals)

2-Pentene, 4-chloro- and its derivatives serve as intermediates in the synthesis of more complex organic molecules, including those with potential pharmaceutical applications. For example, it has been used in the preparation of quaternary ammonium (B1175870) salts which are intermediates in the production of other compounds. wikipedia.org Furthermore, related chloro-pentene structures are utilized as intermediates in the synthesis of fragrances and pharmaceutical compounds. google.comguidechem.com The synthesis of certain N-heterocyclic compounds, which can be precursors to pharmaceuticals, also utilizes chloro-ketone derivatives that can be conceptually related to 2-pentene, 4-chloro-. google.com

Q & A

Basic: What experimental methods are recommended for determining the structure and purity of 4-chloro-2-pentene?

Methodological Answer:

To confirm the structure and purity of 4-chloro-2-pentene, combine spectroscopic and chromatographic techniques:

- Gas Chromatography-Mass Spectrometry (GC-MS): Use retention indices and fragmentation patterns (e.g., m/z 167.0258 for chlorine-containing fragments) to identify the compound and detect impurities .

- Infrared (IR) Spectroscopy: Analyze C=C (1650–1680 cm⁻¹) and C-Cl (550–850 cm⁻¹) stretching frequencies to distinguish between cis/trans isomers .

- Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to resolve alkene proton splitting patterns (J values) and confirm chlorine substitution .

Basic: What thermodynamic properties (e.g., ΔvapH, boiling point) are critical for designing reactions involving 4-chloro-2-pentene?

Methodological Answer:

Key thermodynamic parameters include:

Advanced: How can density functional theory (DFT) be applied to predict reaction pathways for 4-chloro-2-pentene?

Methodological Answer:

DFT studies should incorporate:

- Hybrid Functionals: Use B3LYP or similar functionals with exact-exchange corrections to improve accuracy in calculating bond dissociation energies (e.g., C-Cl vs. C=C) .

- Solvent Effects: Apply implicit solvation models (e.g., PCM) for reactions in polar solvents.

- Transition-State Analysis: Compare computed activation energies (e.g., for isomerization) with kinetic data from gas-phase studies .

Validate results against experimental thermochemistry (e.g., heats of formation from bomb calorimetry) .

Advanced: How can conflicting thermodynamic data (e.g., ΔfH°) for 4-chloro-2-pentene be resolved?

Methodological Answer:

Address discrepancies through:

- Error Source Analysis: Compare experimental methods (e.g., calorimetry vs. gas-phase ion energetics) .

- Homologous Series Extrapolation: Use incremental contributions from lower alkenes (e.g., 2-butene) to verify consistency .

- Computational Validation: Cross-check DFT-derived ΔfH° with experimental datasets .

Advanced: What catalytic systems optimize isomerization or metathesis reactions of 4-chloro-2-pentene?

Methodological Answer:

- Isomerization: Use iodine or nitric oxide catalysts in gas-phase studies to minimize side reactions (e.g., dehydrochlorination) .

- Metathesis: Optimize column parameters (e.g., 14-stage reactive distillation) for converting 2-pentene to 2-butene and 3-hexene .

Monitor selectivity via GC-MS and compare with kinetic models .

Advanced: How can reactive distillation be modeled for 4-chloro-2-pentene transformations?

Methodological Answer:

- Steady-State Modeling: Use equilibrium-stage models with reaction terms for Cl-substituted alkenes, validated against 2-pentene metathesis case studies .

- Parameter Estimation: Fit rate constants using Arrhenius plots from isomerization experiments .

- Sensitivity Analysis: Test column efficiency under varying pressures (1–10 bar) and temperatures (300–400 K) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.